5-(2-Aminoethyl)-2-methoxyphenylamine
Description
5-(2-Aminoethyl)-2-methoxyphenylamine is an aromatic amine derivative featuring a methoxy group at the 2-position and a 2-aminoethyl substituent at the 5-position of the benzene ring. Its molecular formula is C₉H₁₃N₂O, with a molecular weight of 165.22 g/mol (free base). This compound is structurally characterized by its aniline core, which differentiates it from phenol-based analogs (e.g., 4-(2-aminoethyl)-2-methoxyphenol). The aminoethyl group enhances hydrogen-bonding capacity, while the methoxy group contributes to lipophilicity.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-methoxyaniline |
InChI |
InChI=1S/C9H14N2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI Key |
BVYRPJPHBGCYDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(2-Aminoethyl)-2-methoxyphenol (CAS: 554-52-9)
- Structural Differences: Positional isomer (5- vs. 4-aminoethyl substitution) and phenol (-OH) vs. phenylamine (-NH₂) core.
- Physicochemical Properties :
- Functional Impact: The phenol group increases acidity (pKa ~10) compared to the aniline core (pKa ~5), altering solubility and reactivity. The aminoethyl group in both compounds enhances water solubility, but the phenol’s -OH allows stronger hydrogen bonding.
5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7)
- Structural Differences: Phenoxy (-OPh) substituent at the 2-position vs. aminoethyl group.
- Physicochemical Properties: Molecular weight: 229.27 g/mol . Lipophilicity: Higher logP due to the bulky phenoxy group.
AAZ Ligand Fragment: 5-(Ethylsulfonyl)-2-methoxyphenylamine
- Structural Differences: Ethylsulfonyl (-SO₂Et) vs. aminoethyl (-CH₂CH₂NH₂) substituent.
- Functional Impact: The ethylsulfonyl group is strongly electron-withdrawing, enhancing binding affinity to kinase active sites (e.g., VEGFR2 TK inhibition) . In contrast, the aminoethyl group may facilitate hydrogen bonding but lacks sulfonyl’s charge characteristics.
Triazole Derivatives with Aminoethyl Substituents
- Structural Differences: Triazole core vs. benzene ring; S/N-substituted aminoethyl groups.
- Biological Activity: Adamantyl-bearing triazoles with aminoethyl groups (e.g., compounds 9a–d, 10a–d) show potent antimicrobial activity against Candida albicans and Gram-positive bacteria . The target compound’s simpler structure may lack this broad-spectrum activity but could retain selective efficacy.
Cyclam Derivatives with Aminophenyl Groups
- Structural Differences : Macrocyclic cyclam core vs. linear aromatic amine.
- Biological Activity: Monosubstituted cyclams with aminophenyl groups exhibit anti-HIV-1 activity . The target compound’s smaller size limits macrocycle-mediated interactions but may allow better tissue penetration.
Data Table: Key Comparative Properties
Research Findings and Implications
- Lipophilicity: The aminoethyl group in the target compound balances hydrophilicity and lipophilicity, offering advantages over highly lipophilic analogs (e.g., phenoxy derivatives) in drug design .
- Safety: Aniline derivatives generally pose higher toxicity risks than phenols due to metabolic activation, but the absence of specific data for the target compound warrants caution .
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